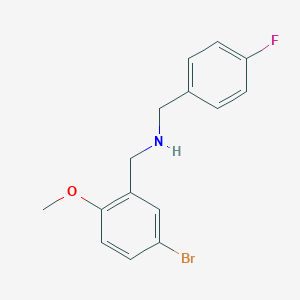![molecular formula C16H16N2S B315313 N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B315313.png)
N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions could target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine.
Benzothiazole: The parent compound of the benzothiazole family.
4-Ethylbenzylamine: A related compound with a similar benzylamine structure.
Uniqueness
This compound is unique due to the combination of the benzothiazole ring and the 4-ethylbenzyl group, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C16H16N2S |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H16N2S/c1-2-12-7-9-13(10-8-12)11-17-16-18-14-5-3-4-6-15(14)19-16/h3-10H,2,11H2,1H3,(H,17,18) |
InChI Key |
OHXVHWOOYRVXMA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(benzyloxy)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B315238.png)
![N-dibenzo[b,d]furan-3-yl-N-(2,4-dimethoxybenzyl)amine](/img/structure/B315241.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B315243.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B315244.png)

![2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B315246.png)
![N-(2-{[2-(allyloxy)-5-chlorobenzyl]amino}ethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B315248.png)
![N-tert-butyl-2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B315251.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B315253.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B315254.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B315255.png)
